Disodium carbamoyl phosphate

Description

Historical Context of Carbamoyl (B1232498) Phosphate (B84403) Discovery and Early Enzymological Investigations

The discovery and synthesis of carbamoyl phosphate in 1955 by Mary Ellen Jones and Fritz Lipmann marked a significant milestone in biochemistry. nih.gov Their work identified this molecule as an active carbamoyl donor. nih.govmdpi.com It was initially believed that carbamoyl phosphate might have been a prebiotic molecule, providing a source for both carbamoyl groups in the synthesis of molecules like pyrimidine (B1678525) and arginine, and phosphate groups for ATP production. nih.gov Early research demonstrated that the synthetically produced carbamoyl phosphate was active in enzymatic reactions, such as donating its carbamoyl group to ornithine to form citrulline in preparations from both bacteria and liver. nih.govmdpi.com

Following its discovery, extensive enzymological investigations began, focusing on the enzymes responsible for its synthesis and utilization. Carbamoyl phosphate synthetase (CPS), the enzyme that catalyzes its formation from bicarbonate, ammonia (B1221849), and ATP, became a subject of intense study. nih.govwikipedia.org Early genetic studies in the fungus Neurospora were instrumental in revealing the role of enzymatically synthesized carbamoyl phosphate in the pyrimidine biosynthetic pathway. nih.govencyclopedia.pub These foundational investigations established the existence of distinct pools of carbamoyl phosphate within the cell, leading to the identification of different isozymes of CPS. nih.govencyclopedia.pub Over nearly four decades, numerous biochemical and biophysical studies have provided a detailed understanding of CPS, a large, highly regulated, and complex enzyme. nih.gov

Fundamental Biochemical Significance of Carbamoyl Phosphate as a Metabolic Intermediate

Carbamoyl phosphate is a critical metabolic intermediate involved in two primary and essential pathways in many organisms: the urea (B33335) cycle and the de novo synthesis of pyrimidines. mdpi.comwikipedia.org Its role is so fundamental that either a deficiency or an accumulation of carbamoyl phosphate can lead to significant metabolic disorders. mdpi.com

The synthesis of carbamoyl phosphate is the first committed step in these pathways. wikipedia.org The reaction is catalyzed by carbamoyl phosphate synthetase (CPS), which uses bicarbonate, ammonia (or glutamine), and two molecules of ATP. nih.govwisc.edu

Key Metabolic Roles of Carbamoyl Phosphate:

| Metabolic Pathway | Cellular Location | Enzyme | Reaction | Significance |

|---|---|---|---|---|

| Urea Cycle | Mitochondria (in ureotelic vertebrates) | Carbamoyl Phosphate Synthetase I (CPS I) | Bicarbonate + Ammonia + 2 ATP → Carbamoyl Phosphate + 2 ADP + Pi | Incorporates excess nitrogen (as ammonia) into the cycle for detoxification and excretion as urea. wikipedia.orgwikipedia.org |

| Ornithine Transcarbamylase (OTC) | Carbamoyl Phosphate + Ornithine → Citrulline | The product, citrulline, is transported to the cytosol for the subsequent steps of the urea cycle. mdpi.comwikipedia.org | ||

| Pyrimidine Biosynthesis | Cytosol (in animals) | Carbamoyl Phosphate Synthetase II (CPS II) | Bicarbonate + Glutamine + 2 ATP → Carbamoyl Phosphate + 2 ADP + Glutamate + Pi | Provides the initial building block for the synthesis of pyrimidine nucleotides (UTP and CTP). mdpi.comontosight.ai |

In animals, these two pathways are segregated into different cellular compartments to maintain distinct pools of carbamoyl phosphate. CPS I is a mitochondrial enzyme dedicated to the urea cycle and is allosterically activated by N-acetylglutamate. mdpi.comwikipedia.org In contrast, CPS II is a cytosolic enzyme that initiates pyrimidine synthesis and is not regulated by N-acetylglutamate. mdpi.com In humans, CPS II is part of a large multifunctional protein called CAD, which also contains the next two enzymes in the pathway, aspartate transcarbamylase (ATCase) and dihydroorotase (DHO). mdpi.comnih.gov

Role of the Disodium (B8443419) Salt in Experimental Biochemical Studies and Stability Considerations

In biochemical and molecular biology research, the disodium salt of carbamoyl phosphate is frequently used as a substrate for enzymes like carbamoyl phosphate synthetase and aspartate transcarbamylase. ontosight.aipubcompare.ai Its use is critical for studying the urea cycle, pyrimidine synthesis, and the regulation of these pathways. ontosight.aiontosight.ai

The preference for the disodium salt in experimental settings stems from its enhanced stability and ease of handling compared to the free acid form of carbamoyl phosphate. ontosight.ai Disodium carbamoyl phosphate is a white, crystalline powder that is highly soluble in water. ontosight.ai While it is chemically stable under standard room temperature conditions, the compound is inherently labile, especially in solution. ontosight.aisigmaaldrich.cn

Stability and Storage of this compound:

| Condition | Stability | Notes |

|---|---|---|

| Solid Form | Chemically stable at room temperature. sigmaaldrich.cn | For long-term storage, it is recommended to keep it at -20°C or -80°C, sealed and protected from moisture. medchemexpress.com |

| Aqueous Solution | Sensitive to hydrolysis. ontosight.ai | The molecule is prone to rapid thermal degradation at elevated temperatures. researchgate.net |

| Degradation | Degrades to cyanate (B1221674) and phosphate. researchgate.netresearchgate.net | Studies at 75°C showed a half-life of less than a minute. researchgate.net This instability must be accounted for in enzyme assays conducted at higher temperatures. researchgate.net |

The inherent instability of carbamoyl phosphate, even in its salt form, presents challenges for researchers. Assays involving this compound, particularly at physiological temperatures (e.g., 37°C), must be designed to account for its decay. researchgate.netnih.gov For instance, researchers often conduct short-term assays and calculate the effective substrate concentration over the assay period. researchgate.net This careful consideration is essential for obtaining accurate kinetic data for enzymes that utilize carbamoyl phosphate as a substrate.

Structure

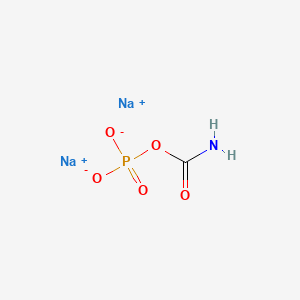

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;carbamoyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRCKSSPGJOTEE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72461-86-0 | |

| Record name | Disodium carbamoyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072461860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium carbamoyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Synthesis and Enzymology of Carbamoyl Phosphate

Carbamoyl (B1232498) Phosphate (B84403) Synthetases (CPS): Classification and Isoforms

Carbamoyl phosphate synthetases are classified into three main isoforms—CPS I, CPS II, and CPS III—based on their nitrogen source, allosteric regulation, and cellular location. nih.gov These enzymes catalyze the synthesis of carbamoyl phosphate from bicarbonate, ATP, and a nitrogen donor, which can be either ammonia (B1221849) or the amide group of glutamine. wikipedia.org

| Isoform | Nitrogen Source | Cellular Location | Primary Metabolic Pathway | Allosteric Activator |

| CPS I | Ammonia | Mitochondria | Urea (B33335) Cycle, Arginine Biosynthesis | N-acetylglutamate (NAG) |

| CPS II | Glutamine | Cytosol | Pyrimidine (B1678525) Biosynthesis | 5-Phosphoribosyl-1-pyrophosphate (PRPP) |

| CPS III | Glutamine | Mitochondria | Urea Cycle (in some fish) | N-acetylglutamate (NAG) |

Carbamoyl Phosphate Synthetase I (CPS I): Mitochondrial Localization and Ammonia Utilization

Carbamoyl phosphate synthetase I is a key enzyme of the urea cycle, predominantly found in the mitochondria of hepatocytes in ureotelic organisms, such as terrestrial vertebrates. wikipedia.orgyoutube.com It catalyzes the first committed and rate-limiting step of this pathway, which is essential for the detoxification of ammonia. CPS I utilizes free ammonia as its nitrogen substrate to produce carbamoyl phosphate. nih.gov The reaction catalyzed by CPS I is:

2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + Carbamoyl Phosphate + Pᵢ youtube.com

This enzyme is the most abundant protein within the liver mitochondria, constituting about 20% of the matrix protein. medscape.com Its activity is critically dependent on the allosteric activator N-acetylglutamate (NAG), without which the enzyme is largely inactive. nih.govyoutube.com The mitochondrial localization of CPS I is crucial as it sequesters the toxic ammonia and channels the newly synthesized carbamoyl phosphate directly into the urea cycle, where it condenses with ornithine in a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgnih.gov

Carbamoyl Phosphate Synthetase II (CPS II): Cytosolic Localization and Glutamine Utilization

2 ATP + L-glutamine + HCO₃⁻ + H₂O → 2 ADP + phosphate + L-glutamate + carbamoyl phosphate wikipedia.org

In humans and other mammals, CPS II is part of a large multifunctional protein called CAD, which also contains the enzymatic activities for the subsequent two steps in pyrimidine biosynthesis: aspartate transcarbamylase (ATCase) and dihydroorotase (DHO). nih.govresearchgate.net This multienzyme complex facilitates substrate channeling, increasing the efficiency of the pathway. CPS II is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and inhibited by the end-product of the pathway, uridine (B1682114) triphosphate (UTP). wikipedia.orgnih.gov

Carbamoyl Phosphate Synthetase III (CPS III): Specificity and Distribution

Carbamoyl phosphate synthetase III is an isoform found primarily in some fish, including elasmobranchs (sharks and rays) and certain teleosts. wikipedia.orgebi.ac.uk Like CPS I, it is involved in the urea cycle and is activated by N-acetylglutamate. nih.gov However, similar to CPS II, it utilizes glutamine as its nitrogen source. wikipedia.orgnih.gov The reaction catalyzed by CPS III is:

2 ATP + L-glutamine + HCO₃⁻ + H₂O → 2 ADP + Pᵢ + L-glutamate + carbamoyl phosphate wikipedia.org

CPS III is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I. nih.gov It is a monomeric enzyme that contains both glutaminase (B10826351) and synthetase domains on a single polypeptide chain. ebi.ac.uknih.gov The presence of CPS III in certain aquatic organisms is advantageous in specific environments, such as alkaline waters where ammonia excretion is less efficient, or for species that experience periods out of water. wikipedia.org

Alternative Enzymatic Pathways for Carbamoyl Phosphate Formation

Besides the canonical carbamoyl phosphate synthetases, other enzymatic routes for carbamoyl phosphate production exist in various organisms, particularly in microorganisms. nih.gov These alternative pathways involve different enzyme families and reaction mechanisms.

Amino-Acid Kinase Fold Carbamate (B1207046) Kinase (CK)-like CPS

In some archaea, such as Pyrococcus furiosus, where canonical CPS genes have not been identified, an enzyme with an amino-acid kinase fold, known as carbamate kinase (CK), is responsible for the anabolic synthesis of carbamoyl phosphate. nih.govnih.gov This enzyme, sometimes referred to as CK-like CPS, catalyzes the reversible phosphorylation of carbamate to form carbamoyl phosphate and ADP. nih.govebi.ac.uk The reaction is:

ATP + Carbamate ⇌ ADP + Carbamoyl Phosphate nih.gov

Unlike the three-step reaction of the main CPS isoforms that consumes two ATP molecules, this reaction is a single-step process that utilizes only one ATP molecule. nih.govebi.ac.uk Carbamate itself is in equilibrium with bicarbonate and ammonia. ebi.ac.uk

Catabolic Transcarbamylase Mechanisms

Carbamoyl phosphate can also be generated through the action of catabolic transcarbamylases in a process observed in some microorganisms, including certain pathogens. nih.gov These enzymes catalyze the phosphorolysis of ureido-containing compounds like citrulline or carbamoylputrescine to yield carbamoyl phosphate. nih.gov This reaction is thermodynamically unfavorable and is typically coupled with a downstream enzyme, a catabolic carbamate kinase, which utilizes the carbamoyl phosphate to generate ATP. nih.gov An example of such a reaction is the phosphorolysis of citrulline by ornithine transcarbamylase operating in the reverse direction.

Substrate and Cofactor Requirements for Carbamoyl Phosphate Synthesis

The enzymatic synthesis of carbamoyl phosphate is a complex process that requires specific substrates and cofactors to proceed. The central enzyme, carbamoyl phosphate synthetase (CPS), catalyzes this crucial step in the urea cycle and pyrimidine biosynthesis. The efficiency and regulation of this reaction are highly dependent on the availability of its core components: a nitrogen source, a carbon source, and an energy supply in the form of ATP. Furthermore, the activity of the mitochondrial isoform, CPS I, is strictly controlled by an allosteric activator.

Role of Bicarbonate, Ammonia, and Glutamine as Nitrogen Sources

The synthesis of carbamoyl phosphate incorporates nitrogen from either ammonia or glutamine, a process that is isoform-specific. Bicarbonate serves as the carbon source for the carbamoyl group.

Bicarbonate (HCO₃⁻) : This molecule provides the carbonyl carbon of carbamoyl phosphate. The synthesis is initiated by the phosphorylation of bicarbonate by ATP to form carboxyphosphate (B1215591), an unstable intermediate. wikipedia.orgebi.ac.ukwikipedia.org This activation step is essential for the subsequent reaction with the nitrogen donor.

Ammonia (NH₃) : Free ammonia can be directly utilized as a nitrogen source. Carbamoyl phosphate synthetase I (CPS I), the mitochondrial enzyme integral to the urea cycle, primarily uses ammonia. nih.govnih.gov The ammonia reacts with carboxyphosphate to form another unstable intermediate, carbamate. ebi.ac.ukrhea-db.org In vertebrates, this ammonia is typically derived from the deamination of amino acids, particularly glutamate.

Glutamine : Carbamoyl phosphate synthetase II (CPS II), a cytosolic enzyme involved in pyrimidine biosynthesis, preferentially uses glutamine as its nitrogen source. nih.govproteopedia.org CPS II has a distinct subunit that hydrolyzes glutamine to produce ammonia and glutamate. wikipedia.orgproteopedia.org This ammonia is then channeled through the enzyme's interior to the site of carbamoyl phosphate synthesis, preventing its diffusion into the cytosol. wikipedia.orgrhea-db.orgacs.org This intramolecular transfer ensures the efficient utilization of the nitrogen source. Some bacterial CPS enzymes can also utilize glutamine. nih.gov

The choice of nitrogen source is a key differentiator between the major isoforms of carbamoyl phosphate synthetase, reflecting their distinct metabolic roles in the cell.

| Substrate | Role in Carbamoyl Phosphate Synthesis | Primary CPS Isoform Utilization |

| Bicarbonate (HCO₃⁻) | Provides the carbonyl carbon atom. | CPS I and CPS II |

| Ammonia (NH₃) | Direct nitrogen donor for the carbamoyl group. | CPS I |

| Glutamine | Indirect nitrogen donor via hydrolysis to ammonia. | CPS II |

ATP Dependence and Energy Coupling in Carbamoyl Phosphate Synthesis

The two ATP molecules have distinct roles and bind to separate sites on the enzyme:

First ATP Molecule (ATP A) : The first molecule of ATP is used to activate bicarbonate. It donates a phosphate group to bicarbonate, forming carboxyphosphate and ADP. wikipedia.orgreddit.comnih.gov This reaction occurs at the N-terminal ATP-binding domain of the large subunit of the enzyme. nih.govnih.gov The formation of this highly reactive mixed anhydride intermediate is crucial for the subsequent nucleophilic attack by ammonia.

Second ATP Molecule (ATP B) : After the formation of carbamate from the reaction of carboxyphosphate and ammonia, the second molecule of ATP enters the reaction. wikipedia.orgreddit.com This ATP molecule phosphorylates the carbamate intermediate to generate the final product, carbamoyl phosphate, and another molecule of ADP. wikipedia.orgnih.gov This phosphorylation step occurs at the C-terminal ATP-binding domain. nih.govnih.gov

This sequential utilization of two ATP molecules ensures that the endergonic synthesis of carbamoyl phosphate is effectively coupled to the exergonic hydrolysis of ATP, driving the reaction forward. reddit.com The enzyme coordinates these two phosphorylation events, which occur at distinct active sites connected by an internal molecular tunnel that transports the reaction intermediates. ebi.ac.uknih.gov

| ATP Molecule | Binding Site Domain | Function | Product(s) |

| First ATP | N-terminal | Activates bicarbonate to form carboxyphosphate. | Carboxyphosphate, ADP |

| Second ATP | C-terminal | Phosphorylates carbamate to form carbamoyl phosphate. | Carbamoyl Phosphate, ADP |

Allosteric Activation by N-Acetylglutamate for CPS I

The activity of mitochondrial carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme of the urea cycle, is absolutely dependent on the presence of the allosteric activator N-acetyl-L-glutamate (NAG). nih.govnih.govwikipedia.org This regulation ensures that the urea cycle is active when there is a high influx of nitrogen, as signaled by elevated levels of glutamate and arginine (a precursor for NAG synthesis).

Mechanism of Activation : NAG binds to a specific allosteric site on the C-terminal domain of the CPS I enzyme, which is distinct from the catalytic sites. nih.govscbt.comnih.gov The binding of NAG induces a significant conformational change in the enzyme. nih.govresearchgate.net This structural rearrangement is transmitted through the protein, leading to the proper alignment of the catalytic domains and an increase in the enzyme's affinity for its substrates, particularly ATP. wikipedia.orgscbt.com

Structural Basis : The binding site for NAG is a pocket located between a central β-sheet and two α-helices within the C-terminal domain. nih.gov The interaction of NAG with specific amino acid residues in this pocket stabilizes the active conformation of the enzyme. nih.govresearchgate.net Without NAG, CPS I is essentially inactive. nih.gov

Physiological Significance : The requirement for NAG ensures that the energy-intensive process of urea synthesis is tightly coupled to the availability of amino acids. When amino acid catabolism increases, the levels of glutamate rise, leading to increased synthesis of NAG. This, in turn, activates CPS I and the urea cycle to safely dispose of the excess ammonia. plos.org N-carbamyl-L-glutamate (NCG), a synthetic analog of NAG, can also activate CPS I and is used therapeutically for certain urea cycle disorders. nih.govuzh.ch

The allosteric regulation of CPS I by N-acetylglutamate is a critical control point in nitrogen metabolism, preventing the wasteful expenditure of ATP and ensuring the efficient detoxification of ammonia.

Metabolic Pathways and Biological Roles of Carbamoyl Phosphate

Integration into the Urea (B33335) Cycle for Nitrogen Metabolism

In land-dwelling animals, carbamoyl (B1232498) phosphate (B84403) is an essential component of the urea cycle, a metabolic pathway primarily occurring in the liver that facilitates the disposal of nitrogen. wikipedia.org This process is critical for converting toxic ammonia (B1221849) into the less toxic compound, urea, for excretion.

The synthesis of carbamoyl phosphate marks the first committed step of the urea cycle. nih.gov This reaction is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS I). medlink.comnih.gov CPS I utilizes ammonia, bicarbonate (derived from CO2), and two molecules of ATP to produce carbamoyl phosphate. nih.govmedlink.comwikipedia.org The ammonia used in this step is the source of the first of the two nitrogen atoms in the final urea molecule. nih.gov

The formation of carbamoyl phosphate is a critical rate-limiting step in the urea cycle and is essential for ammonia detoxification. nih.govmedlink.com Failure of this initial step, often due to a deficiency in the CPS I enzyme, can lead to the accumulation of ammonia in the blood (hyperammonemia), a condition with severe neurological consequences. wikipedia.orgyoutube.com The regulation of CPS I is tightly controlled, with N-acetylglutamate serving as an essential allosteric activator, ensuring that the rate of urea synthesis matches the rate of ammonia production from amino acid catabolism. nih.govwikipedia.org

Key Reactants and Products in Carbamoyl Phosphate Synthesis for the Urea Cycle

| Reactants | Enzyme | Product | Significance |

|---|---|---|---|

| Ammonia (NH₃) | Carbamoyl Phosphate Synthetase I (CPS I) | Carbamoyl Phosphate | Commits nitrogen to the urea cycle for detoxification. nih.govmedlink.com |

| Bicarbonate (HCO₃⁻) | Provides the carbon backbone for urea. wikipedia.org |

Once synthesized in the mitochondrial matrix, carbamoyl phosphate enters the second step of the urea cycle. wikipedia.orgnih.gov It donates its carbamoyl group to ornithine, an amino acid, to form citrulline. wikipedia.orgwikipedia.orgqmul.ac.uk This irreversible reaction is catalyzed by the mitochondrial enzyme ornithine transcarbamylase (OTC). nih.govwikipedia.orgreactome.org The reaction releases the phosphate group from carbamoyl phosphate as inorganic phosphate. qmul.ac.uk

The product, citrulline, is then transported out of the mitochondria into the cytoplasm to continue through the remaining steps of the urea cycle. nih.gov The reaction catalyzed by OTC is a crucial step that effectively incorporates the first nitrogen atom (from ammonia via carbamoyl phosphate) into the cycle's intermediates. nih.gov

Ornithine Transcarbamylase Reaction Details

| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 | Location |

|---|

Contribution to Pyrimidine (B1678525) Nucleotide Biosynthesis

In addition to its role in the urea cycle, carbamoyl phosphate is a fundamental precursor for the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. wikipedia.org

The de novo pyrimidine synthesis pathway builds the pyrimidine ring from simpler precursor molecules. microbenotes.com The process begins in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP. libretexts.org This reaction is catalyzed by a cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II). creative-proteomics.comwikipedia.org Unlike the mitochondrial CPS I used in the urea cycle, CPS II uses the amino group from glutamine as the nitrogen source. creative-proteomics.comtaylorandfrancis.com

The synthesis of carbamoyl phosphate by CPS II is the first and rate-limiting step in the pyrimidine biosynthesis pathway in animals. creative-proteomics.com This step is subject to feedback inhibition by uridine (B1682114) triphosphate (UTP), a downstream product of the pathway, which helps to regulate the production of pyrimidines according to the cell's needs. creative-proteomics.com

Following its synthesis in the cytosol, carbamoyl phosphate is condensed with the amino acid L-aspartate to form N-carbamoyl-L-aspartate. kenyon.edunih.gov This reaction is the second step in pyrimidine biosynthesis and is catalyzed by the enzyme aspartate transcarbamylase (ATCase). libretexts.orgkenyon.edu This step commits the carbamoyl group to the pyrimidine synthesis pathway. kenyon.edu

The formation of N-carbamoyl-L-aspartate is a key regulatory point in the pathway in many organisms. uwec.edu The product, N-carbamoyl-L-aspartate, then undergoes a series of enzymatic reactions, including ring closure and oxidation, to eventually form the first pyrimidine nucleotide, uridine monophosphate (UMP). libretexts.orgcreative-proteomics.com

Initial Steps of de novo Pyrimidine Synthesis

| Step | Reactants | Enzyme | Product |

|---|---|---|---|

| 1 | Glutamine, 2 ATP, Bicarbonate (HCO₃⁻) | Carbamoyl Phosphate Synthetase II (CPS II) | Carbamoyl Phosphate. creative-proteomics.com |

Carbamyl Group Donor Functions

The primary biochemical function of carbamoyl phosphate is to serve as a donor of a carbamyl group (H₂N-C=O). nih.gov This high-energy molecule readily transfers this functional group to acceptor molecules, a process known as carbamylation. nih.gov This capability is central to its roles in both the urea cycle and pyrimidine synthesis, where it carbamylates ornithine and aspartate, respectively. nih.gov The energy for these transfer reactions is derived from the high-energy phosphate bond within the carbamoyl phosphate molecule. nih.gov The carbamyl group can be added to nitrogen, oxygen, or even sulfur-containing functional groups, although its transfer to amino nitrogen groups is the most well-understood function. nih.gov

N-Carbamylation Reactions in Biological Synthesis

N-carbamylation is a crucial post-translational modification where a carbamoyl group is transferred to a nitrogen atom. frontiersin.org Carbamoyl phosphate is the primary carbamoyl donor for the N-carbamylation of amino groups in two of the most essential metabolic pathways: the urea cycle and the de novo synthesis of pyrimidines. wikipedia.orgnih.govnih.gov

In the urea cycle , which primarily occurs in the mitochondria of liver cells in terrestrial vertebrates, carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate. wikipedia.orgwikipedia.org This carbamoyl phosphate then enters the cycle by reacting with the amino acid ornithine. The enzyme ornithine transcarbamylase facilitates the transfer of the carbamoyl group from CP to ornithine, forming citrulline. wikipedia.orgfrontiersin.orgacs.org This reaction is a committed step in the detoxification of ammonia and its conversion into urea for excretion. wikipedia.org

In the de novo pyrimidine biosynthesis pathway , which is essential for the synthesis of nucleotides for DNA and RNA, carbamoyl phosphate synthetase II (CPS II) produces carbamoyl phosphate in the cytosol. wikipedia.orgresearchgate.net This CP molecule then reacts with aspartate in a reaction catalyzed by aspartate transcarbamylase (ATCase). nih.gov This forms N-carbamoyl-L-aspartate, initiating a series of reactions that ultimately lead to the formation of the pyrimidine ring. nih.govresearchgate.net In many organisms, including Escherichia coli, a single carbamoyl phosphate synthase provides the precursor for both the arginine (which is linked to the urea cycle) and pyrimidine pathways, necessitating complex regulatory mechanisms to coordinate its distribution. nih.gov

The following table summarizes the key N-carbamylation reactions involving carbamoyl phosphate.

| Pathway | Enzyme | Substrates | Product of N-Carbamylation | Cellular Location (Eukaryotes) |

| Urea Cycle | Ornithine transcarbamylase | Carbamoyl phosphate, Ornithine | Citrulline | Mitochondria |

| Pyrimidine Biosynthesis | Aspartate transcarbamylase | Carbamoyl phosphate, Aspartate | N-Carbamoyl-L-aspartate | Cytosol |

O- and S-Carbamylation Reactions in metabolite Diversification

Beyond its well-established role in N-carbamylation, carbamoyl phosphate also serves as a carbamoyl donor for the modification of hydroxyl (-OH) and thiol (-SH) groups, leading to O-carbamates and S-carbamates, respectively. These reactions contribute to the structural diversification of natural products, particularly in the biosynthesis of some antibiotics. nih.govmdpi.com

The enzymes responsible for O-carbamylation often belong to the CmcH/NodU carbamoyltransferase family. nih.gov The mechanism for these enzymes can be complex, involving a three-step reaction:

Decomposition of carbamoyl phosphate into carbamate (B1207046) and phosphate.

Reaction of carbamate with ATP to form a carbamyladenylate intermediate.

Transfer of the carbamoyl group from carbamyladenylate to the hydroxyl group of the substrate. nih.gov

This process demonstrates how the high-energy nature of carbamoyl phosphate is harnessed to modify a variety of molecules, expanding their functional properties. nih.gov Carbamoyl phosphate can also donate its carbamoyl group to a sulfur group, a reaction catalyzed by enzymes like HypF. nih.gov

Phosphate Group Transfer and ATP Generation in Fermentation

Carbamoyl phosphate is a high-energy acyl-phosphate compound, meaning the bond between the carbamoyl group and the phosphate group releases a significant amount of free energy upon hydrolysis. researchgate.net This energy can be conserved and utilized for the synthesis of ATP through substrate-level phosphorylation. This process is particularly important in the energy metabolism of various fermenting microorganisms, including bacteria, archaea, and some amitochondrial eukaryotes. nih.gov

In these organisms, catabolic pathways for compounds like arginine, agmatine, and purines can lead to the production of carbamoyl phosphate. nih.gov The enzyme carbamate kinase then catalyzes the transfer of the high-energy phosphate group from carbamoyl phosphate directly to adenosine (B11128) diphosphate (B83284) (ADP), generating a molecule of ATP. nih.gov

Reaction: Carbamoyl phosphate + ADP <--> Carbamate + ATP

This reaction is a vital source of ATP for certain anaerobic microorganisms, allowing them to survive in environments where oxidative phosphorylation is not possible. nih.govmdpi.com The ability of carbamate kinase to catalyze this reaction highlights the role of carbamoyl phosphate as a key energy currency molecule in specific metabolic contexts. nih.gov

Prebiotic Chemical Evolution and Origins of Life Hypotheses

Carbamoyl phosphate is considered a molecule of significant interest in hypotheses concerning the origins of life and prebiotic chemical evolution. nih.gov Its high-energy nature and its ability to act as both a carbamoylating and a phosphorylating agent make it a plausible reactant in the non-enzymatic synthesis of essential biomolecules on the primordial Earth. researchgate.netresearchgate.net

Research suggests that carbamoyl phosphate could have played a role in the prebiotic synthesis of pyrimidines, a crucial component of RNA. nih.govresearchgate.net It has also been proposed as a phosphorylating agent, capable of converting ADP to ATP or forming other phosphate esters. nih.gov The reaction of cyanate (B1221674) with inorganic phosphate is a well-documented pathway that yields carbamoyl phosphate as a transient intermediate, which can then participate in these phosphorylation reactions. nih.gov

However, the stability of carbamoyl phosphate in aqueous environments presents a challenge to its role as a key prebiotic reagent. nih.govresearchgate.net Studies have shown that in water, carbamoyl phosphate decomposes into cyanate and phosphate within hours. nih.govresearchgate.net In the presence of ammonia, this decomposition is faster and yields urea. nih.govresearchgate.net This instability suggests that while CP could have formed, its persistence might have been limited. researchgate.net Therefore, more stable molecules like cyanate or urea have been proposed as alternative prebiotic carbamoylating agents. nih.govresearchgate.net Despite its lability, the potential for carbamoyl phosphate to act as a transient, energy-rich intermediate linking phosphorylation and carbamoylation chemistry remains a compelling aspect of origins-of-life scenarios. nih.govresearchgate.netnih.gov

Advanced Enzymatic Mechanisms and Regulation of Carbamoyl Phosphate Synthetases

Detailed Catalytic Reaction Mechanisms of Carbamoyl (B1232498) Phosphate (B84403) Synthetase

Bicarbonate Phosphorylation and Carboxyphosphate (B1215591) Intermediate Formation

The catalytic cycle is initiated by the phosphorylation of bicarbonate. ebi.ac.uk In the first of two ATP-dependent steps, a molecule of ATP binds to the N-terminal domain of the large subunit. wikipedia.orgwikipedia.org This ATP molecule is used to phosphorylate bicarbonate, forming a highly reactive carboxyphosphate intermediate and releasing ADP. wikipedia.orgescholarship.orgtamu.edunih.gov This initial phosphorylation is considered the trigger for the entire reaction cascade. ebi.ac.uk The formation of carboxyphosphate "activates" the bicarbonate for subsequent nucleophilic attack. researchgate.net

The reaction can be summarized as: ATP + HCO₃⁻ → ADP + ¯OOC-O-PO₃²⁻ (Carboxyphosphate) genome.jp

Condensation with Ammonia (B1221849) to Form Carbamic Acid/Carbamate (B1207046)

Following its formation, the unstable carboxyphosphate intermediate reacts with ammonia. ebi.ac.uknih.gov In glutamine-dependent CPS, ammonia is generated in the active site of the small subunit through the hydrolysis of glutamine and travels through a dedicated tunnel to the large subunit. wikipedia.orgwikipedia.orgwikidoc.org The ammonia molecule performs a nucleophilic attack on the carbonyl carbon of carboxyphosphate. genome.jpwikidoc.org This condensation reaction results in the formation of carbamate (or its conjugate acid, carbamic acid) and the release of inorganic phosphate. wikipedia.orgwikipedia.orgwikidoc.org

The reaction is as follows: ¯OOC-O-PO₃²⁻ + NH₃ → H₂N-COO⁻ (Carbamate) + Pi genome.jp

Terminal Phosphorylation of Carbamate to Carbamoyl Phosphate

This final step is: ATP + H₂N-COO⁻ → ADP + H₂N-CO-OPO₃²⁻ (Carbamoyl Phosphate) genome.jp

Sequential Reaction Mechanism and ATP Utilization at Duplicated Active Sites

The large subunit of CPS contains two homologous domains, each with an ATP-binding site, which are a result of a gene duplication event. wikipedia.orgnih.gov These are often referred to as the N-terminal and C-terminal domains. nih.gov For a long time, the precise role of each ATP molecule was a subject of investigation, with one proposed mechanism suggesting one ATP acted as a molecular switch. nih.govpnas.org

However, extensive research, including pulse-labeling studies, has provided direct evidence for a sequential reaction mechanism. nih.govnih.gov This mechanism confirms that both molecules of ATP are chemically consumed in the reaction, transferring their gamma-phosphate groups to the substrates. nih.govnih.gov

The utilization of ATP is strictly ordered and spatially segregated:

First ATP: Binds to the N-terminal domain (also known as the carboxy phosphate domain) and phosphorylates bicarbonate to form carboxy phosphate. wikipedia.orgnih.govwikipedia.org

Second ATP: Binds to the C-terminal domain (the carbamoyl phosphate domain) and phosphorylates the intermediate carbamate to form carbamoyl phosphate. wikipedia.orgnih.govnih.gov

This sequential use of two ATP molecules at distinct, duplicated active sites highlights the enzyme's sophisticated mechanism for synthesizing a high-energy compound through a series of controlled, energetically demanding steps. researchgate.netnih.gov

Intra-Enzyme Substrate Channeling and Molecular Tunnels

A remarkable feature of carbamoyl phosphate synthetase is its use of substrate channeling, a process where reactive intermediates are transferred directly between successive active sites without being released into the bulk solvent. wisc.edu This is accomplished through a network of molecular tunnels that traverse the interior of the protein. nih.govnih.gov The E. coli CPS possesses two such tunnels that connect the three active sites, covering a total distance of nearly 100 Å. wikipedia.orgnih.gov These tunnels are critical for protecting the unstable intermediates, ammonia and carbamate, from decomposition in the aqueous environment and for increasing the local concentration of substrates at the active sites. wikipedia.orgwisc.edunih.gov

| Tunnel Name | Function | Approximate Length | Connects |

| Ammonia Tunnel | Transports ammonia from the glutaminase (B10826351) site to the carboxy phosphate synthesis site. | ~45 Å | Small Subunit → N-terminal domain of Large Subunit |

| Carbamate Tunnel | Transports carbamate from its synthesis site to the carbamoyl phosphate synthesis site. | ~40-45 Å | N-terminal domain → C-terminal domain of Large Subunit |

Ammonia Translocation Pathways

The ammonia tunnel provides a conduit for ammonia, generated from glutamine hydrolysis in the small subunit, to reach the N-terminal domain of the large subunit where carboxyphosphate is formed. ebi.ac.uknih.govnih.gov The journey covers approximately 45 Å. nih.govresearchgate.net Molecular dynamics simulations have shown that the tunnel is specifically designed for the passage of uncharged ammonia (NH₃) rather than its protonated form, ammonium (B1175870) (NH₄⁺), which is immobilized within the tunnel. tamu.eduresearchgate.net

The translocation process involves several key features:

Hydrophilic and Hydrophobic Regions: The tunnel is not a simple uniform tube. It contains clusters of water molecules in wider regions, allowing for easy transit, as well as narrow, more hydrophobic constrictions. nih.gov

Key Amino Acid Residues: The pathway is lined with specific amino acid residues that facilitate the movement of ammonia. tamu.edu For instance, after passing a narrow "turning gate," ammonia forms a hydrogen bond with a threonine residue (Thr-249), which helps guide it toward the active site. nih.gov

Gating Mechanism: The transport of ammonia appears to be coordinated with the events in the large subunit. The formation of the carboxyphosphate intermediate is thought to induce a conformational change that "opens" a gate in the ammonia tunnel, triggering the transport of ammonia and accelerating the rate of glutamine hydrolysis in the small subunit. nih.gov This ensures that the highly reactive ammonia is only delivered when its substrate, carboxyphosphate, is ready for the reaction. nih.gov

Carbamate Intermediate Movement within Enzyme Channels

A remarkable feature of carbamoyl phosphate synthetase is the presence of a nearly 100 Å long intramolecular tunnel that connects its three distinct active sites. researchgate.netnih.gov This tunnel serves as a conduit for the highly labile reaction intermediates, ammonia and carbamate, protecting them from the aqueous solvent and ensuring efficient transfer between catalytic centers. nih.govmdpi.compnas.org

The synthesis of carbamoyl phosphate begins with the phosphorylation of bicarbonate by ATP to form carboxy phosphate. tamu.edunih.gov Simultaneously, in a separate active site, glutamine is hydrolyzed to produce ammonia. tamu.edu This ammonia molecule traverses through a dedicated "ammonia tunnel" to the site where it reacts with carboxy phosphate to generate the carbamate intermediate. nih.gov

Subsequently, the carbamate intermediate must travel approximately 40 Å through a "carbamate tunnel" to the third active site. nih.gov Theoretical and experimental studies have revealed that this tunnel is not a simple passive conduit. It is composed of three continuous water pockets connected by two narrow constrictions. nih.gov The movement of carbamate through this channel is a critical step, and its efficiency is influenced by the state of the other active sites. For instance, the release of phosphate from the carbamate formation site and the binding of a second ATP molecule to the final active site are necessary for the synthesis of carbamoyl phosphate to proceed. nih.gov This intricate coordination ensures that the unstable carbamate intermediate is efficiently channeled and utilized. researchgate.netnih.gov

Allosteric Regulation and Kinetic Control of Carbamoyl Phosphate Synthetase Activity

The activity of carbamoyl phosphate synthetases is tightly regulated by a sophisticated network of allosteric effectors and kinetic controls. This ensures that the rate of carbamoyl phosphate synthesis is finely tuned to the metabolic needs of the cell.

Feedback Inhibition Mechanisms (e.g., UTP)

A primary mechanism for regulating pyrimidine (B1678525) biosynthesis is feedback inhibition by the end-product, uridine (B1682114) triphosphate (UTP). creative-proteomics.com When cellular levels of UTP are high, it binds to an allosteric site on CPS, distinct from the active sites, inducing a conformational change that inhibits the enzyme's activity. creative-proteomics.comnih.govwayne.edu This prevents the over-accumulation of pyrimidine nucleotides, conserving energy and resources. creative-proteomics.com

In the multifunctional CPS-aspartate transcarbamylase (ATCase) protein found in organisms like Saccharomyces cerevisiae, UTP inhibits both enzymatic activities. nih.govwayne.edu Studies have shown that UTP binds to a regulatory site located in the CPS domain. wayne.eduresearchgate.net This binding competitively inhibits the CPS activity by decreasing the affinity for the substrate ATP. wayne.eduresearchgate.net Simultaneously, it allosterically inhibits the ATCase activity through a long-range conformational change. wayne.edu Interestingly, mutations in the ATCase domain can abolish its sensitivity to UTP while the CPS domain remains fully inhibited, suggesting distinct regulatory signal transmission pathways for the two activities. nih.gov

Allosteric Activation and Effector Binding Sites (e.g., XMP, N-acetylglutamate)

In addition to inhibition, CPS activity is also subject to allosteric activation. For instance, in some organisms, purine (B94841) nucleotides such as xanthosine (B1684192) monophosphate (XMP) can act as activators, helping to balance the pools of purine and pyrimidine nucleotides. muni.cz

A well-characterized allosteric activator, particularly for the mitochondrial carbamoyl phosphate synthetase I (CPS I) involved in the urea (B33335) cycle, is N-acetylglutamate (NAG). csic.esuobabylon.edu.iqresearchgate.net NAG is an essential activator for CPS I, meaning the enzyme is largely inactive in its absence. csic.esnih.gov The binding of NAG to a specific allosteric site on the C-terminal domain of CPS I induces a conformational change that is crucial for catalytic activity. csic.esnih.gov This activation involves a significant increase in the enzyme's affinity for ATP and its ionic activators. csic.es The binding site for NAG has been identified through labeling studies, revealing the involvement of peptides in both the N-terminal and C-terminal regions of the enzyme, highlighting the complex structural rearrangements induced by this activator. nih.gov

Role of Divalent Cations (e.g., Mg²⁺, K⁺) in Enzyme Activity and Stability

Divalent cations, particularly magnesium (Mg²⁺), and monovalent cations like potassium (K⁺), play a critical role in the activity and stability of carbamoyl phosphate synthetases. Mg²⁺ is essential for the binding and proper orientation of ATP at the active sites. nih.govtamu.edu The enzyme is active with MgATP as the substrate, and an excess of either free ATP or free Mg²⁺ can be inhibitory. nih.gov

Allosteric effectors can influence the enzyme's affinity for these cations. For example, the feedback inhibitor UTP stabilizes a state of the enzyme with a lower affinity for Mg²⁺ and ATP. nih.gov Conversely, activators like 5-phosphoribosyl-1-pyrophosphate (PRPP) and phosphorylation of the enzyme can increase its affinity for Mg²⁺, thereby enhancing its activity, especially at low magnesium concentrations. nih.gov Potassium ions (K⁺) have also been shown to activate CPS and are found coordinated in the active site regions, contributing to the catalytic mechanism. tamu.edu The binding of allosteric effectors like ornithine occurs near the K⁺ binding pocket, suggesting a direct link between allosteric regulation and the ionic environment of the active site. tamu.edu

Enzyme Kinetics and Determinants of Reaction Rates

The rate of the reaction catalyzed by carbamoyl phosphate synthetase is influenced by several factors, including the concentrations of its substrates and the presence of allosteric effectors. britannica.com The enzyme exhibits Michaelis-Menten kinetics for its substrates, although the apparent affinity (Km) for these substrates can be significantly altered by allosteric regulators. nih.gov

For mammalian CPS II, the Km for ammonia is notably lower at low ATP concentrations compared to high ATP concentrations. nih.gov The feedback inhibitor UTP acts competitively with respect to ATP, increasing the apparent Km for this substrate. wayne.eduresearchgate.net In contrast, allosteric activators can increase the enzyme's affinity for its substrates. For instance, N-acetylglutamate dramatically increases the apparent affinity of CPS I for ATP. csic.es

Table of Kinetic Parameters for Carbamoyl Phosphate Synthetase

| Enzyme Source | Substrate/Effector | Km/K_app | Vmax/k_cat | Conditions | Reference |

| Mammalian CPS II | Ammonia | 166 µM | - | High ATP | nih.gov |

| Mammalian CPS II | Ammonia | 26 µM | - | Low ATP | nih.gov |

| Mammalian CPS II | Bicarbonate | 1.4 mM | - | High and Low ATP | nih.gov |

| Pyrococcus abyssi | ATP | 84 µM | 0.5 µmol/min/mg | Recombinant enzyme | vliz.be |

Table of Allosteric Regulation Effects

| Enzyme | Effector | Effect | Mechanism | Reference |

| S. cerevisiae CPS | UTP | Inhibition | Competitive with ATP, Allosteric for ATCase | wayne.eduresearchgate.net |

| Mammalian CPS I | N-acetylglutamate | Activation | Increases affinity for ATP and Mg²⁺ | csic.es |

| Mammalian CPS II | PRPP | Activation | Increases affinity for Mg²⁺ | nih.gov |

| E. coli CPS | Ornithine | Activation | Affects carbamoyl phosphate-dependent ATP synthesis | tamu.edu |

Structural Biology of Carbamoyl Phosphate Synthetases

Overall Quaternary and Tertiary Structures of Carbamoyl (B1232498) Phosphate (B84403) Synthetases

Carbamoyl phosphate synthetases are complex enzymes that exhibit significant variation in their quaternary structure across different organisms and isozymes. The most extensively studied, the Escherichia coli CPS, is a heterodimer composed of a small subunit (approximately 42 kDa) and a large subunit (approximately 118 kDa) nih.gov. This αβ heterodimer represents the fundamental functional unit. However, the enzyme's oligomeric state is dynamic and subject to allosteric regulation. In the presence of the activator ornithine, E. coli CPS tends to form an (αβ)₄ tetramer, whereas the inhibitor UMP favors the formation of an (αβ)₂ dimer nih.govacs.org. This modulation of the quaternary structure is a key aspect of its regulatory mechanism.

Mammalian CPS I and II are also composed of two subunits, a small and a large one proteopedia.org. In contrast, CPS III, found in fish, is a single polypeptide chain, which is thought to have resulted from the fusion of the genes encoding the glutaminase (B10826351) and synthetase domains wikipedia.org.

The tertiary structure of the individual subunits reveals a multi-domain architecture. The small subunit is distinctly bilobal, a feature common to many glutamine amidotransferases wisc.edunih.gov. The large subunit is even more complex, consisting of four distinct structural domains: the carboxyphosphate (B1215591) synthetic component, the carbamoyl phosphate synthetic component, an oligomerization domain, and an allosteric domain wikipedia.orgnih.govresearchgate.net. A striking feature of the large subunit is that its N- and C-terminal halves are homologous, suggesting they arose from a gene duplication event nih.govnih.gov.

| CPS Type | Organism/Location | Quaternary Structure | Key Features |

|---|---|---|---|

| E. coli CPS | Prokaryote | αβ heterodimer, (αβ)₂ dimer, (αβ)₄ tetramer | Oligomerization is regulated by allosteric effectors ornithine and UMP. |

| CPS I | Vertebrate Mitochondria (Urea Cycle) | Composed of two subunits. | Uses ammonia (B1221849) as a nitrogen source. |

| CPS II | Vertebrate Cytosol (Pyrimidine Synthesis) | Composed of two subunits. | Uses glutamine as a nitrogen source. |

| CPS III | Fish | Single polypeptide chain. | Likely a result of gene fusion. |

Domain Architecture and Functional Assignments

The intricate catalytic process of carbamoyl phosphate synthesis is spatially segregated into distinct functional domains within the enzyme.

The large subunit of CPS contains two homologous domains that feature an ATP-grasp fold, a structural motif characterized by two α+β subdomains that "grasp" an ATP molecule between them nih.govebi.ac.uk. These two domains are responsible for the two phosphorylation steps in the catalytic cycle.

The small subunit of CPS functions as a glutamine amidotransferase (GATase) domain wikipedia.org. It is responsible for hydrolyzing glutamine to produce glutamate and ammonia proteopedia.orgnih.gov. This ammonia is then used by the large subunit as a nitrogen source for carbamoyl phosphate synthesis. A remarkable feature of CPS is the presence of a molecular tunnel, approximately 45 Å in length, that connects the active site of the small subunit to the carboxyphosphate synthetic domain of the large subunit acs.orgnih.gov. This "ammonia tunnel" serves to transport the highly reactive and unstable ammonia intermediate directly from its site of production to its site of utilization, preventing it from diffusing into the solvent and protecting it from protonation nih.gov.

The large subunit of CPS also harbors domains responsible for its regulation. The oligomerization domain facilitates the interaction between two αβ heterodimers to form the tetrameric state nih.govwikipedia.org. The assembly of the tetramer is influenced by the binding of allosteric effectors to the allosteric domain, located at the C-terminus of the large subunit nih.govacs.orgwisc.edu.

The allosteric domain contains the binding sites for regulatory molecules such as UMP (an inhibitor) and ornithine and IMP (activators in E. coli) nih.govnih.govtamu.edu. The binding of these effectors to the allosteric domain, which is located approximately 45 Å away from the oligomerization domain, induces conformational changes that are transmitted through the protein, influencing both the oligomeric state and the catalytic activity of the enzyme nih.govacs.org. Site-directed mutagenesis studies have shown that specific residues within the allosteric and oligomerization domains are critical for these regulatory interactions nih.govnih.gov.

| Domain | Location | Function |

|---|---|---|

| Glutamine Amidotransferase (GATase) | Small Subunit | Hydrolyzes glutamine to produce ammonia. |

| Carboxyphosphate Synthetic Component (ATP-Grasp Fold) | N-terminal half of Large Subunit | Phosphorylates bicarbonate to carboxyphosphate. |

| Carbamoyl Phosphate Synthetic Component (ATP-Grasp Fold) | C-terminal half of Large Subunit | Phosphorylates carbamate (B1207046) to carbamoyl phosphate. |

| Oligomerization Domain | Large Subunit | Mediates the formation of dimers and tetramers. |

| Allosteric Domain | C-terminal end of Large Subunit | Binds allosteric effectors (e.g., UMP, ornithine) to regulate enzyme activity. |

Active Site Characterization and Identification of Key Catalytic Residues

High-resolution crystal structures and site-directed mutagenesis studies have provided detailed insights into the active sites of CPS.

In the small subunit's glutaminase domain, a catalytic triad of Cys269, His353, and Glu355 (in E. coli CPS) is essential for the hydrolysis of glutamine nih.govresearchgate.net. The nucleophilic Cys269 is positioned at the top of a tight turn, a characteristic feature of the α/β-hydrolase family of enzymes nih.gov.

The two active sites within the large subunit, responsible for the phosphorylation events, also have well-defined key residues. In the carboxyphosphate synthetic component, Glu215 plays a crucial allosteric role by coordinating with a potassium ion and hydrogen bonding to the ribose hydroxyl groups of ADP nih.govresearchgate.net. In the carbamoyl phosphate synthetic component, Glu761 performs a similar function nih.govresearchgate.net. Mutagenesis studies on the carboxy-terminal domain of the large subunit have identified several residues, including E761, E841, N843, and R845, as being critical for the synthesis of carbamoyl phosphate nih.govduke.edu.

Conformational Dynamics and Protein Flexibility During Catalysis

The catalytic cycle of CPS involves significant conformational changes that are essential for substrate binding, product release, and the coordination of the three separate active sites, which can be separated by nearly 100 Å nih.gov. The binding of nucleotides, particularly ATP, triggers domain movements. For instance, the B-domain of the carbamoyl phosphate synthetic component closes down over the active site upon ATP binding.

Long-range allosteric communication is a hallmark of CPS regulation nih.govnih.gov. The binding of an allosteric effector to the C-terminal regulatory domain initiates a cascade of conformational changes that propagate through the entire enzyme, ultimately affecting the catalytic activity at the distant active sites. This intricate communication network ensures that the synthesis of carbamoyl phosphate is tightly regulated in response to the metabolic state of the cell. The enzyme's structure also includes a "carbamate tunnel" that channels the unstable carbamate intermediate from its site of formation in the N-terminal half of the large subunit to the C-terminal phosphorylation site, a journey of nearly 40 Å nih.gov.

Structural Basis of Allosteric Regulation and Effector Binding

The catalytic activity of carbamoyl phosphate synthetases (CPS) is intricately controlled by allosteric regulation, a process where effector molecules bind to a site distinct from the active site, inducing conformational changes that modulate enzyme function. The structural basis for this regulation is centered on the allosteric binding domain and the subsequent long-range conformational changes that propagate throughout the enzyme.

In Escherichia coli, CPS is allosterically regulated by ornithine and inosine monophosphate (IMP) as activators, and uridine (B1682114) monophosphate (UMP) as an inhibitor. nih.gov These effectors bind to the allosteric domain located at the C-terminal end of the large subunit. tamu.eduwikipedia.org The binding of these molecules influences the oligomerization state of the enzyme. Ornithine and IMP promote the formation of a tetramer, while UMP favors a dimeric state. nih.gov These changes in quaternary structure are linked to conformational alterations that are transmitted from the allosteric domain to the catalytic sites, which can be approximately 45 Å away. nih.gov

Human carbamoyl phosphate synthetase I (CPS I) is dependent on the allosteric activator N-acetyl-L-glutamate (NAG). nih.govresearchgate.net Crystal structures of human CPS1 have revealed the molecular mechanism of this activation. NAG binds to the C-terminal domain of CPS1, triggering significant conformational changes that affect the two distant phosphorylation domains. researchgate.net This binding event effectively acts as a switch, turning the enzyme "on" and initiating the urea (B33335) cycle. nih.govresearchgate.net In the absence of NAG, CPS I is in an inactive state. The binding of NAG induces a remodeling of the enzyme structure, stabilizing a catalytically competent conformation. nih.govresearchgate.net This includes the formation of a ~35 Å-long tunnel that allows for the migration of the carbamate intermediate from its formation site to the second phosphorylation site where carbamoyl phosphate is produced. researchgate.net

In contrast, the activity of carbamoyl phosphate synthetase II (CPS II), which is involved in pyrimidine (B1678525) biosynthesis, is regulated by different effectors. CPS II is activated by phosphoribosyl pyrophosphate (PRPP) and inhibited by uridine triphosphate (UTP). nih.gov The regulation of CPS II can also be influenced by phosphorylation. For instance, mitogen-activated protein (MAP) kinase can phosphorylate the CAD enzyme, which contains the CPS II domain. This phosphorylation leads to a loss of feedback inhibition by UTP and an increased sensitivity to activation by PRPP, thereby favoring pyrimidine biosynthesis for cell growth. nih.gov

The binding sites for these allosteric effectors are highly specific. In CPS I, two cysteine residues, Cys1328 and Cys1338, have been identified as crucial for the allosteric activation by NAG. wikipedia.org Mutagenesis studies on the allosteric domain have shown that alterations to conserved amino acid residues can significantly diminish the allosteric effects of both activators and inhibitors. tamu.edu

Table 1: Allosteric Regulation of Carbamoyl Phosphate Synthetases

| Enzyme Isoform | Allosteric Activators | Allosteric Inhibitors | Structural Effect of Activator Binding |

|---|---|---|---|

| E. coli CPS | Ornithine, IMP nih.gov | UMP nih.gov | Promotes tetramer formation nih.gov |

| Human CPS I | N-acetyl-L-glutamate (NAG) nih.govresearchgate.net | - | Induces conformational changes to an active state, forms carbamate tunnel nih.govresearchgate.net |

| Human CPS II | Phosphoribosyl pyrophosphate (PRPP) nih.gov | Uridine triphosphate (UTP) nih.gov | Phosphorylation by MAP kinase enhances activation and reduces inhibition nih.gov |

| Fish CPS III | N-acetyl-L-glutamate (NAG) wikipedia.org | - | Similar to CPS I, requires NAG for function wikipedia.org |

Comparative Structural Analysis of CPS Isoforms and Homologs

Carbamoyl phosphate synthetases are found in various isoforms across different organisms, each adapted to specific metabolic roles. The three main isoforms are CPS I, CPS II, and CPS III, which exhibit significant structural and functional differences. nih.gov

CPS I is located in the mitochondria of terrestrial vertebrates and is primarily involved in the urea cycle, utilizing ammonia as its nitrogen source. nih.govwikipedia.org CPS II is found in the cytosol of nearly all cells and participates in pyrimidine biosynthesis, using glutamine as the nitrogen donor. wikipedia.orgnih.govquora.com CPS III is found in fish and some invertebrates; it uses glutamine as a nitrogen source and is involved in the urea cycle in these organisms. wikipedia.orgnih.govproteopedia.org

Structurally, most CPS enzymes are heterodimers composed of a small and a large subunit. wikipedia.org The small subunit contains the glutamine-binding site and is responsible for hydrolyzing glutamine to produce ammonia. wikipedia.orgproteopedia.org The large subunit houses the sites for bicarbonate phosphorylation and carbamoyl phosphate synthesis and also contains the allosteric effector binding sites. tamu.eduwikipedia.orgproteopedia.org An exception is CPS III, which is a single polypeptide, likely resulting from a gene fusion event of the glutaminase and synthetase domains. wikipedia.orgnih.gov The large subunit itself shows evidence of gene duplication and fusion, containing two homologous carboxy phosphate domains. wikipedia.org

A key structural feature of these enzymes is the presence of molecular tunnels that channel the reactive intermediates between the active sites. In E. coli CPS, an ammonia tunnel and a carbamate tunnel have been identified, which prevent the diffusion of these labile intermediates into the solvent. wikipedia.orgacs.org

From an evolutionary perspective, it is believed that the synthetase domain of CPS evolved from an ancestral kinase gene through duplication and fusion. nih.gov CPS III is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I. nih.govnih.gov This is supported by the fact that CPS III uses glutamine like CPS II but is allosterically activated by N-acetylglutamate, similar to CPS I. wikipedia.orgnih.gov Sequence alignments show a high degree of amino acid identity among the isoforms, particularly in the ATP-binding domains and residues involved in catalysis, indicating a common evolutionary origin. nih.gov

Homologs of the carboxy phosphate domain found in the large subunit of CPS are also present in other enzymes, such as biotin-dependent carboxylases, highlighting a conserved structural and functional motif for ATP-dependent carboxylation and phosphorylation reactions. wikipedia.orgnih.gov

Table 2: Comparison of Carbamoyl Phosphate Synthetase Isoforms

| Feature | CPS I | CPS II | CPS III |

|---|---|---|---|

| Location | Mitochondria nih.govwikipedia.org | Cytosol wikipedia.orgnih.gov | Mitochondria (in fish) wikipedia.org |

| Metabolic Pathway | Urea Cycle wikipedia.orgwikipedia.org | Pyrimidine Biosynthesis wikipedia.orgnih.gov | Urea Cycle wikipedia.org |

| Nitrogen Source | Ammonia nih.govwikipedia.org | Glutamine wikipedia.orgnih.gov | Glutamine nih.govproteopedia.org |

| Allosteric Activator | N-acetyl-L-glutamate (NAG) nih.govwikipedia.org | Phosphoribosyl pyrophosphate (PRPP) nih.gov | N-acetyl-L-glutamate (NAG) wikipedia.orgnih.gov |

| Structure | Heterodimer (in mammals, a single polypeptide) wikipedia.org | Heterodimer or part of a multifunctional protein (CAD) nih.govnih.gov | Single polypeptide wikipedia.orgnih.gov |

| Evolutionary Note | Evolved for ammonia detoxification in terrestrial vertebrates nih.gov | Considered the ancestral form nih.gov | Evolutionary intermediate between CPS II and CPS I nih.govnih.gov |

Computational and Theoretical Chemistry Studies of Disodium Carbamoyl Phosphate

Computational Modeling of Carbamoyl (B1232498) Phosphate (B84403) Molecular Structure and Reactivity

Computational modeling has been employed to understand the intrinsic molecular structure and reactivity of carbamoyl phosphate. Quantum chemical calculations offer a window into the electronic distribution and geometric parameters that govern its chemical behavior.

Modeling studies have calculated the partial charges on the atoms of carbamoyl phosphate, revealing key aspects of its reactivity. For instance, the phosphorus atom carries a significant positive partial charge (+1.92), while the carbonyl carbon has a partial charge of +0.44. nih.gov This distribution of charges suggests that the phosphorus atom is a primary site for nucleophilic attack, a feature that is crucial for its role in phosphorylation reactions. nih.gov

These computational approaches are essential for rationalizing the molecule's behavior in different chemical environments and for understanding the fundamental principles that underpin its biological function. The data derived from these models provide a foundation for more complex simulations of its interactions with enzymes and other biological molecules.

| Atomic Center | Calculated Partial Charge |

| Carbonyl Carbon | +0.44 |

| Phosphorus | +1.92 |

This table displays the calculated partial charges on the carbonyl carbon and phosphorus atoms of carbamoyl phosphate, indicating their susceptibility to nucleophilic attack.

Simulations of Enzymatic Reaction Mechanisms (e.g., DFT Studies of CPS)

The enzymatic synthesis of carbamoyl phosphate by carbamoyl phosphate synthetase (CPS) is a complex, multi-step process that has been extensively studied using computational methods. mdpi.com Density Functional Theory (DFT) and other quantum mechanics/molecular mechanics (QM/MM) approaches have been instrumental in elucidating the reaction mechanism at an atomic level. nih.gov

DFT studies, for instance, can model the electronic rearrangements that occur during bond formation and cleavage in the active sites of CPS. nih.gov These simulations have helped to rationalize the catalytic strategies employed by the enzyme, such as the stabilization of transition states and the role of key amino acid residues in the active site. By providing a detailed picture of the reaction coordinates, these computational investigations complement experimental studies and offer a deeper understanding of the enzymatic synthesis of this vital metabolite.

Molecular Dynamics Simulations of Protein Conformation and Substrate Channeling

Molecular dynamics (MD) simulations have been a powerful tool for investigating the conformational dynamics of carbamoyl phosphate synthetase (CPS) and the channeling of its substrates and intermediates. nih.gov CPS is a large, multi-domain enzyme with three separate active sites connected by molecular tunnels that span nearly 100 Å. acs.orgresearchgate.net These tunnels are essential for protecting unstable intermediates, such as ammonia (B1221849) and carbamate (B1207046), from the aqueous solvent as they are transferred from one active site to the next. mdpi.comacs.org

MD simulations have been used to map the pathways of ammonia and carbamate through these intramolecular tunnels. nih.govacs.org These simulations have revealed the presence of "water pockets" and narrow constrictions within the tunnels, which are regulated by the conformational changes of specific amino acid residues. nih.gov For example, the translocation of carbamate through its tunnel has been shown to involve overcoming a free energy barrier of 8.4 kcal/mol. nih.gov

Furthermore, MD simulations have provided insights into the large-scale conformational changes that CPS undergoes during its catalytic cycle. These simulations have shown how the binding of substrates and allosteric effectors can induce domain movements that are critical for the proper functioning of the enzyme. mdpi.com By capturing the dynamic nature of the enzyme, MD simulations provide a more complete picture of how CPS is able to efficiently and safely synthesize carbamoyl phosphate.

Theoretical Investigations of Carbamoyl Phosphate Degradation and Stability Pathways

Carbamoyl phosphate is a thermally labile molecule, and theoretical investigations have been crucial in understanding its degradation pathways and the mechanisms by which enzymes can stabilize it. nih.govnih.gov In aqueous solution, carbamoyl phosphate is unstable and decomposes into ammonia, hydrogenocarbonate, and free phosphate. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to elucidate the mechanism of the thermal decomposition of carbamoyl phosphate in the absence of an enzyme. nih.gov These studies have shown that the critical step involves the breaking of the C-O bond, which is facilitated by an intramolecular proton transfer from the amine group to the phosphate group. nih.gov

Interestingly, when carbamoyl phosphate is bound to the active site of enzymes such as aspartate transcarbamoylase or ornithine transcarbamoylase, its rate of thermal decomposition is reduced by a factor of over 5,000. nih.gov Computational studies have revealed that this stabilization is achieved by restricting the conformation of the bound carbamoyl phosphate to a geometry that is unfavorable for the intramolecular proton transfer required for decomposition. nih.gov These theoretical findings highlight the crucial role of the enzymatic environment in protecting this metabolically important but inherently unstable molecule.

| Condition | Rate of Decomposition | Stabilization Factor |

| Aqueous Solution | High | 1x |

| Enzyme-bound | Low | >5,000x |

This table illustrates the dramatic stabilization of carbamoyl phosphate when bound to an enzyme compared to its stability in an aqueous solution.

Computational Approaches to Enzyme-Ligand Interactions and Allostery

Computational methods have been extensively used to study the interactions between carbamoyl phosphate synthetase (CPS) and its various ligands, including substrates, products, and allosteric effectors. nih.govmdpi.com These studies have provided detailed insights into the molecular basis of ligand binding and the mechanisms of allosteric regulation.

The activity of E. coli CPS is allosterically regulated by UMP (an inhibitor) and IMP and ornithine (activators). nih.gov Computational docking and molecular dynamics simulations have been used to identify the binding sites for these allosteric effectors and to understand how their binding leads to conformational changes that alter the enzyme's catalytic activity. nih.govmdpi.com For example, the binding of the activator N-acetyl-L-glutamate (NAG) to human CPS1 has been shown to trigger long-range conformational changes that affect the two distant phosphorylation domains. mdpi.com

Site-directed mutagenesis studies, guided by computational predictions, have been used to identify key residues involved in ligand binding and allosteric communication. nih.govnih.gov By mutating specific amino acids in the allosteric binding site, researchers have been able to modulate the enzyme's response to its effectors. nih.gov These combined computational and experimental approaches have been instrumental in deciphering the complex regulatory mechanisms that control the synthesis of carbamoyl phosphate.

Advanced Research Methodologies and Analytical Techniques

Enzymatic Activity Assays for Carbamoyl (B1232498) Phosphate (B84403) Synthetases

The quantification of carbamoyl phosphate synthetase (CPS) activity is fundamental to understanding its function and regulation. Various assays have been developed, each with specific advantages for different research applications. These methods can be broadly categorized into radiometric and coupled enzyme assays.

Radiometric assays offer high sensitivity for detecting the formation of carbamoyl phosphate. A common approach involves the use of radiolabeled substrates, allowing for the direct measurement of product formation.

One such method utilizes [γ-32P]ATP to track the transfer of the gamma-phosphate group. In these assays, CPS is incubated with [γ-32P]ATP and the other necessary substrates, bicarbonate and an ammonium (B1175870) source. The resulting radiolabeled carbamoyl [32P]phosphate can then be separated from the unreacted [γ-32P]ATP and other labeled byproducts like inorganic phosphate ([32P]Pi) through techniques such as paper chromatography. The amount of labeled carbamoyl phosphate is quantified using densitometric analysis of the chromatogram, providing a direct measure of enzyme activity. nih.gov This technique has been instrumental in mechanistic studies, for instance, in demonstrating that approximately 0.6 mol of carbamoyl [32P]phosphate is formed per mole of enzyme in pulse-chase experiments. researchgate.net

Sensitive and specific radiochromatographic methods have also been developed to measure the enzymatic activities of carbamoyl phosphate synthetase I (CPS I) in biological samples, such as frozen liver tissue. nih.gov

Coupled enzyme assays provide a continuous method for detecting carbamoyl phosphate formation by linking its production to a subsequent, easily measurable reaction. These assays often rely on colorimetric or spectrophotometric detection of a downstream product.

A prevalent method involves converting the newly synthesized carbamoyl phosphate into other compounds like citrulline or ureidosuccinate using ornithine transcarbamoylase (OTC) or aspartate transcarbamoylase (ACT), respectively. newprairiepress.org The resulting product can then be quantified colorimetrically. newprairiepress.org Another approach involves the chemical conversion of carbamoyl phosphate to hydroxyurea with hydroxylamine, which can then be measured colorimetrically at 458 nm. nih.gov This uncoupled method has been shown to yield identical activity measurements to the ornithine transcarbamoylase coupled assay. nih.gov

Spectrophotometric assays have also been developed. One such assay measures the synthesis of glutamate, a co-product of carbamoyl phosphate synthesis when glutamine is the nitrogen source. The glutamate is used as a substrate for glutamate dehydrogenase, and the concomitant production of NADPH is monitored by the change in absorbance at 340 nm. newprairiepress.org

| Assay Type | Principle | Detection Method | Key Features |

| Radiometric | Incorporation of 32P from [γ-32P]ATP into carbamoyl phosphate. | Autoradiography/Densitometry of chromatographically separated products. | High sensitivity; direct measurement of product. |

| Coupled Enzyme (Colorimetric) | Enzymatic conversion of carbamoyl phosphate to citrulline or ureidosuccinate, or chemical conversion to hydroxyurea. | Colorimetric measurement of the final product. | Continuous or endpoint analysis; widely used. |

| Coupled Enzyme (Spectrophotometric) | Measurement of glutamate production linked to the glutamate dehydrogenase reaction. | Spectrophotometric monitoring of NADPH formation at 340 nm. | Continuous monitoring of enzyme activity. |

Isotopic Labeling and Pulse-Chase Experiments for Mechanistic Elucidation

Isotopic labeling, particularly in pulse-chase experiments, is a powerful technique for elucidating the reaction mechanism of enzymes like carbamoyl phosphate synthetase. wikipedia.org This method allows researchers to follow the fate of specific atoms or molecules through the course of a reaction.

In the context of CPS, pulse-chase analysis has been critical in defining the distinct roles of its two ATP-binding sites. nih.gov In these experiments, the enzyme is first "pulsed" by incubation with a radioactively labeled substrate, such as [γ-32P]ATP, for a short period. This is followed by a "chase," where an excess of the unlabeled form of the substrate is added, preventing further incorporation of the label. By analyzing the distribution of the radiolabel in the products at various times, the sequence of events and the function of different enzyme domains can be determined.

For example, pulse-chase studies using the synthetases from Aquifex aeolicus and Methanococcus jannaschii, where the two ATP-grasp folds are on separate subunits, allowed for differential labeling of each active site with [γ-32P]ATP. nih.gov These experiments provided the first direct evidence that the enzyme-catalyzed transfer of phosphate from ATP to carbamate (B1207046) occurs on the C-terminal ATP-grasp fold. nih.gov The results showed that [32P]-labeled carbamoyl phosphate was formed when the C-terminal subunit was pulse-labeled, but not when the N-terminal subunit was labeled. nih.gov This supported a sequential reaction mechanism where both ATP molecules transfer their γ-phosphate groups to reactants. nih.gov

Structural Determination Techniques for Carbamoyl Phosphate Synthetases

Understanding the three-dimensional structure of carbamoyl phosphate synthetase is crucial for comprehending its complex mechanism, which involves catalysis at three separate active sites connected by an intramolecular tunnel. researchgate.net

X-ray crystallography has been the primary technique for determining the high-resolution structure of carbamoyl phosphate synthetase. The enzyme from Escherichia coli has been crystallized, and its structure has been solved to resolutions as high as 2.1 Å and 1.8 Å. tamu.edurcsb.org

These crystallographic studies have revealed that the E. coli enzyme is a heterodimer composed of a small and a large subunit. tamu.eduwisc.edu The small subunit is responsible for hydrolyzing glutamine to produce ammonia (B1221849), while the large subunit contains the two sites for the ATP-dependent phosphorylation events. tamu.edurcsb.org The large subunit itself is organized into two homologous halves, a carboxyphosphate (B1215591) synthetic component and a carbamoyl phosphate synthetic component, suggesting an evolution from a homodimeric precursor. wisc.edu